4-acetyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
CAS No.: 891101-49-8
Cat. No.: VC5174508
Molecular Formula: C18H24N4O4
Molecular Weight: 360.414
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891101-49-8 |
|---|---|
| Molecular Formula | C18H24N4O4 |
| Molecular Weight | 360.414 |
| IUPAC Name | 4-acetyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C18H24N4O4/c1-13(23)20-7-9-21(10-8-20)18(25)19-14-11-17(24)22(12-14)15-3-5-16(26-2)6-4-15/h3-6,14H,7-12H2,1-2H3,(H,19,25) |
| Standard InChI Key | ORENMEARZLIHMO-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Introduction
4-acetyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide is a complex organic compound that has garnered significant attention in the realm of medicinal chemistry and biological research. This compound is characterized by its unique structural features, which include a piperazine ring, a pyrrolidine moiety, and an acetyl group. These diverse functional groups enable the compound to interact with various biological targets, making it a promising candidate for therapeutic applications.
Synthesis and Production
The synthesis of 4-acetyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide typically involves several key steps. These steps can be optimized using automated reactors and continuous flow chemistry techniques, which are essential for industrial production to ensure high yields and purity.
Mechanism of Action and Biological Activities
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. Upon binding to these targets, the compound may alter their activity, leading to various biological effects. This interaction is crucial for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Research Findings and Applications
4-acetyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide exemplifies how structural complexity can lead to diverse functionalities in medicinal chemistry and related fields. Its potential applications in scientific research are significant, given its ability to interact with various biological targets.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic effects, including anti-inflammatory and anticancer activities |
| Biological Research | Interaction with enzymes or receptors, altering their activity |
| Structural Modifications | Versatile in various research applications due to its complex structure |
Comparison with Similar Compounds
Other compounds with similar structural features, such as 4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide, also exhibit interesting chemical properties. For instance, the ethoxy derivative has a molecular weight of 374.4 g/mol and a molecular formula of C19H26N4O4 . These compounds highlight the importance of substituent variations in modifying biological activity.
| Compound | Molecular Weight | Molecular Formula |
|---|---|---|
| 4-acetyl-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | 424.5 g/mol | Not specified |
| 4-acetyl-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | 374.4 g/mol | C19H26N4O4 |
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